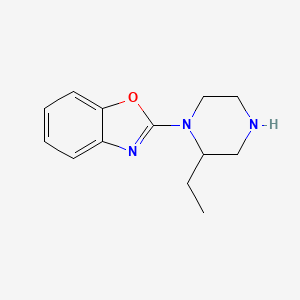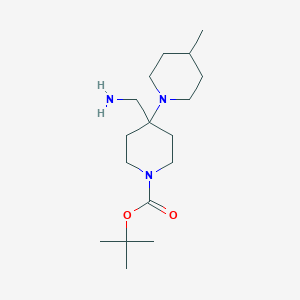![molecular formula C10H12ClN3O3S B13170987 Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride is a complex organic compound with a molecular formula of C10H12ClN3O3S This compound is notable for its unique structure, which includes a carboxyphenyl group, a carbamoyl group, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride typically involves multiple steps. One common method includes the reaction of 4-carboxyphenyl isocyanate with a thiol-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the intermediate products.
Industrial Production Methods
While industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and are carried out in polar solvents like water or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of [Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carbamoyl group can interact with amino groups in enzymes, affecting their catalytic activity. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
類似化合物との比較
Similar Compounds
4-Carboxyphenyl isocyanate: Shares the carboxyphenyl group but lacks the sulfanyl and azanium chloride components.
Thiourea derivatives: Contain similar sulfanyl groups but differ in their overall structure and reactivity.
Sulfonamides: Have similar functional groups but differ in their specific chemical properties and applications.
Uniqueness
[Amino({[(4-carboxyphenyl)carbamoyl]methyl}sulfanyl)methylidene]azanium chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research.
特性
分子式 |
C10H12ClN3O3S |
|---|---|
分子量 |
289.74 g/mol |
IUPAC名 |
[amino-[2-(4-carboxyanilino)-2-oxoethyl]sulfanylmethylidene]azanium;chloride |
InChI |
InChI=1S/C10H11N3O3S.ClH/c11-10(12)17-5-8(14)13-7-3-1-6(2-4-7)9(15)16;/h1-4H,5H2,(H3,11,12)(H,13,14)(H,15,16);1H |
InChIキー |
NOVXOBFQMYQKQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC(=[NH2+])N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


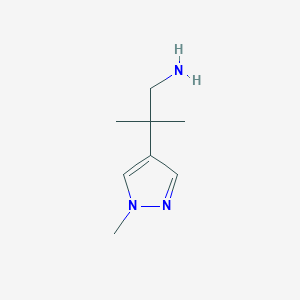

![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B13170919.png)
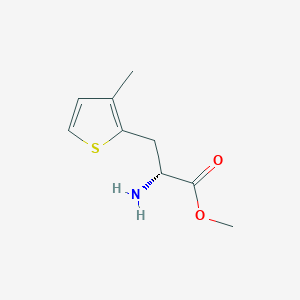
![2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13170924.png)
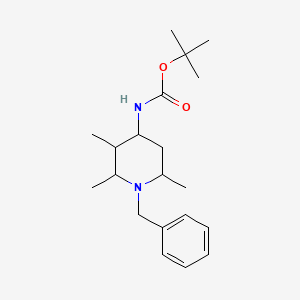

![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)

methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)
![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)

